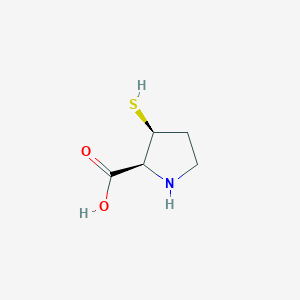
(2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid is a chiral amino acid derivative characterized by the presence of a mercapto group (-SH) and a carboxylic acid group (-COOH) attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a precursor compound using chiral catalysts or enzymes. For example, the reduction of a 2-chloro-β-ketoester can be catalyzed by carbonyl reductase from Lactobacillus fermentum, resulting in the formation of the desired chiral compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the asymmetric reduction of precursor compounds, allowing for efficient and scalable production of the target compound .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group (-COOH) can be reduced to form alcohols or aldehydes.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, alcohols, aldehydes, and various sulfur-containing derivatives, depending on the specific reaction and conditions used .
Applications De Recherche Scientifique
(2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its role in enzyme catalysis and protein structure.
Medicine: It has potential therapeutic applications due to its unique structural features and biological activity.
Industry: The compound is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of (2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their structure and function. Additionally, the compound can act as a ligand for metal ions, influencing enzymatic activity and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other chiral amino acid derivatives such as (2S,3R)-3-methylglutamate and (2S,3R)-3-alkyl/alkenylglutamates .
Uniqueness
What sets (2S,3S)-3-Mercaptopyrrolidine-2-carboxylic acid apart is its specific stereochemistry and the presence of both a mercapto group and a carboxylic acid group on a pyrrolidine ring. This unique combination of features makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C5H9NO2S |
|---|---|
Poids moléculaire |
147.20 g/mol |
Nom IUPAC |
(2S,3S)-3-sulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c7-5(8)4-3(9)1-2-6-4/h3-4,6,9H,1-2H2,(H,7,8)/t3-,4+/m0/s1 |
Clé InChI |
XLEKQZHPKBRJNB-IUYQGCFVSA-N |
SMILES isomérique |
C1CN[C@H]([C@H]1S)C(=O)O |
SMILES canonique |
C1CNC(C1S)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


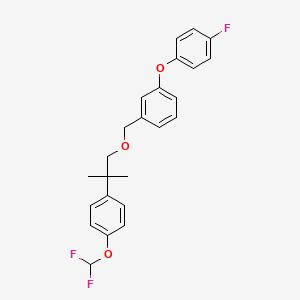
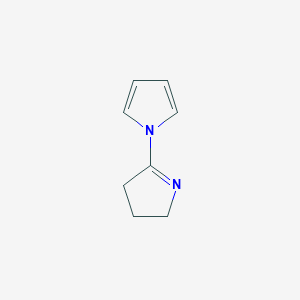
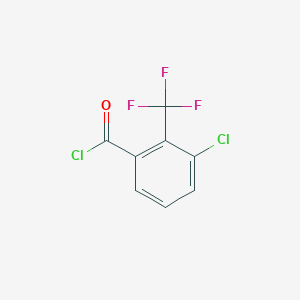

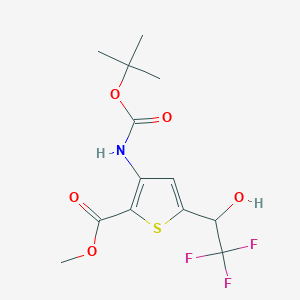
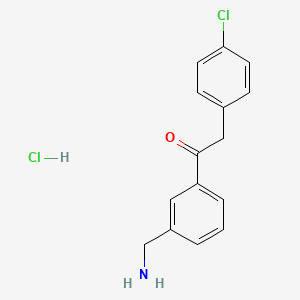
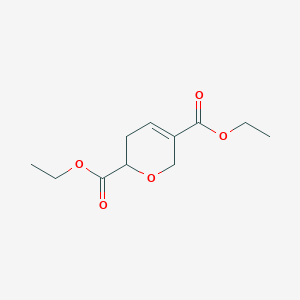

![4-chloro-3H-pyrrolo[2,3-c]quinoline](/img/structure/B15204733.png)

![(3aS,5R,7aS)-7a-(4-Bromothiazol-2-yl)-5-methylhexahydro-1H-pyrano[3,4-c]isoxazole](/img/structure/B15204748.png)
![2-(Hydroxymethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15204753.png)
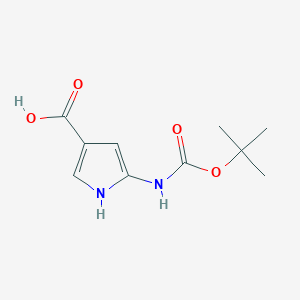
![2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B15204775.png)
